19-Hydroxyandrostenedione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10S,13S,14S)-10-(hydroxymethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10,14-16,20H,2-9,11H2,1H3/t14-,15-,16-,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUHPTGEXRHMQQ-BGJMDTOESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199007, DTXSID90862078 | |
| Record name | 19-Hydroxy-4-androstene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19-Hydroxyandrost-4-ene-3,17-dione,(+/-)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 19-Hydroxyandrost-4-ene-3,17-dione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003955 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
510-64-5, 61342-08-3 | |
| Record name | 19-Hydroxyandrostenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 19-Hydroxy-4-androstene-3,17-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 510-64-5 | |
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| Record name | 19-Hydroxy-4-androstene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19-Hydroxyandrost-4-ene-3,17-dione,(+/-)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19-hydroxyandrost-4-ene-3,17-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 19-HYDROXYANDROSTENEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A546CQ0584 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 19-Hydroxyandrost-4-ene-3,17-dione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003955 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Pathways of 19 Hydroxyandrost 4 Ene 3,17 Dione
Endogenous Biosynthesis from Androstenedione (B190577)
Catalysis by Cytochrome P450 19A1 (Aromatase)
The enzyme responsible for the conversion of androstenedione to 19-Hydroxyandrost-4-ene-3,17-dione is Cytochrome P450 19A1, more commonly known as aromatase. uniprot.orggenecards.org This enzyme, located in the endoplasmic reticulum of various tissues, is a monooxygenase that catalyzes the initial hydroxylation of the C19 methyl group of androstenedione. genecards.orgepa.gov The reaction requires molecular oxygen and NADPH to proceed. oup.comepa.gov Aromatase is a key enzyme in steroidogenesis and is found in tissues such as the placenta, ovaries, adipose tissue, and brain. mdpi.comnih.gov
Sequential Oxidations in the Aromatization Process
The formation of 19-Hydroxyandrost-4-ene-3,17-dione is the first of three successive oxidation steps catalyzed by aromatase to convert androgens into estrogens. uniprot.orguniprot.org Following the initial hydroxylation of androstenedione to form 19-hydroxyandrostenedione, the enzyme further oxidizes this intermediate. uniprot.orgnih.gov This series of reactions is a distributive process, meaning the intermediates can dissociate from the enzyme before the subsequent reaction occurs. mdpi.comnih.gov
Role as an Intermediate in Estrogen Biosynthesis (e.g., Estrone (B1671321), Estradiol)
19-Hydroxyandrost-4-ene-3,17-dione is a recognized intermediate in the biosynthesis of estrogens, such as estrone and estradiol, from androgens. oup.comnih.gov After its formation, it undergoes further oxidation to ultimately yield the aromatic A-ring characteristic of estrogens. genome.jpgsea-msigdb.org The conversion of androstenedione to estrone, for example, proceeds through this 19-hydroxylated intermediate. nih.gov While it is an essential part of the pathway, some studies suggest that the aromatization might be a concerted process where the intermediate does not freely dissociate from the enzyme's catalytic site in all instances. oup.com
Further Conversion to 19-Oxoandrost-4-ene-3,17-dione via Cytochrome P450 19A1
Following its formation, 19-Hydroxyandrost-4-ene-3,17-dione is further metabolized by the same enzyme, Cytochrome P450 19A1. uniprot.orguniprot.org Aromatase catalyzes a second oxidation at the C19 position, converting the hydroxyl group into an aldehyde, thus forming 19-oxoandrost-4-ene-3,17-dione. uniprot.orgoup.com This 19-oxo derivative is the subsequent intermediate in the aromatization pathway leading to the formation of estrogens. mdpi.com
Involvement in Established Steroid Hormone Biosynthesis Pathways (e.g., KEGG Pathway hsa00140)
The biosynthesis of 19-Hydroxyandrost-4-ene-3,17-dione is an integral part of the well-established steroid hormone biosynthesis pathway, as detailed in the Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway hsa00140. genome.jpgenome.jpkegg.jp This pathway outlines the multi-step conversion of cholesterol into various steroid hormones, including androgens and estrogens. genome.jpgsea-msigdb.orgkegg.jp Within this framework, 19-Hydroxyandrost-4-ene-3,17-dione is positioned as a key intermediate in the branch leading from C19 androgens to C18 estrogens. genome.jpkegg.jp The pathway explicitly shows the conversion of androstenedione to estrone via the intermediates this compound and 19-oxoandrostenedione, a process catalyzed by aromatase (CYP19A1). genome.jpmetabolomicsworkbench.org
Microbial Biotransformation and Biotechnological Production
Microbial biotransformation presents an alternative, biotechnological approach to produce 19-Hydroxyandrost-4-ene-3,17-dione and other hydroxylated steroids. Various microorganisms, particularly fungi, have demonstrated the ability to hydroxylate androstenedione at different positions. researchgate.netresearchgate.net For instance, some fungal species can introduce a hydroxyl group at the C-19 position of androstenedione, effectively producing this compound. mdpi.com This microbial hydroxylation offers a method for the synthesis of this intermediate, which can be challenging to produce through conventional chemical means. nih.govresearchgate.net
Engineered microorganisms are also being explored for the production of valuable steroid synthons from readily available sources like phytosterols. mdpi.comnih.gov By manipulating the metabolic pathways of these microbes, it is possible to direct the biotransformation process towards the synthesis of specific steroid intermediates, including hydroxylated androgens. mdpi.com This approach holds promise for the sustainable and efficient production of compounds like 19-Hydroxyandrost-4-ene-3,17-dione for research and potential pharmaceutical applications.
Interactive Data Table: Key Molecules in the Biosynthesis of 19-Hydroxyandrost-4-ene-3,17-dione
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Role in Pathway |
| Androst-4-ene-3,17-dione | C19H26O2 | 286.41 | Precursor |
| 19-Hydroxyandrost-4-ene-3,17-dione | C19H26O3 | 302.41 | Intermediate |
| 19-Oxoandrost-4-ene-3,17-dione | C19H24O3 | 300.39 | Intermediate |
| Estrone | C18H22O2 | 270.37 | Product |
| Estradiol | C18H24O2 | 272.38 | Product |
Subject: Generate English Article focusing solely on the chemical Compound “19-Hydroxyandrost-4-ene-3,17-dione” Instructions:
The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.
Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.
2.3.1. Biocatalytic Synthesis and Derivatization by Filamentous Fungi (e.g., Curvularia lunata, Aspergillus brasiliensis) medchemexpress.comglpbio.com 2.3.2. Engineered Microbial Systems for Production (e.g., Mycolicbacteria) medchemexpress.cn 2.3.2.1. Genetic Engineering for Enhanced Yields (e.g., sigD deletion, KasB, EmbC inactivation) medchemexpress.cn 2.3.2.2. Metabolic Flux Regulation in Steroidal Biotransformation medchemexpress.cn 2.4. Substrate Interactions with Specific Enzymes 2.4.1. Corticotropin-lipotropin as a Substrate nih.govresearchgate.net 2.4.2. Cytochrome P450 19A1 Substrate Specificity nih.govnih.govresearchgate.net
Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).
Physiological and Endocrine Roles of 19 Hydroxyandrost 4 Ene 3,17 Dione
General Regulation of Steroid Hormones and Hormonal Balance
19-Hydroxyandrost-4-ene-3,17-dione, a C19 steroid, is an integral part of the complex network of steroid hormone biosynthesis and regulation. hmdb.cafu-berlin.de Steroid hormones, synthesized from cholesterol, are broadly classified into corticosteroids (glucocorticoids and mineralocorticoids) and sex hormones (androgens and estrogens). fu-berlin.de The production of these hormones is a tightly controlled process, primarily regulated by the hypothalamic-pituitary-adrenal (HPA) axis for adrenal steroids and the hypothalamic-pituitary-gonadal (HPG) axis for gonadal steroids. fu-berlin.de
19-Hydroxyandrost-4-ene-3,17-dione is biosynthesized from androst-4-ene-3,17-dione through the action of the enzyme aromatase (cytochrome P450 19A1). np-mrd.orgfrontiersin.org This positions it as a key intermediate in the pathway leading to estrogen synthesis. frontiersin.orgnih.gov The regulation of its production is therefore closely linked to the factors that control aromatase activity. In the adrenal cortex, the secretion of 19-Hydroxyandrost-4-ene-3,17-dione is under the control of both adrenocorticotropic hormone (ACTH) and the renin-angiotensin system. oup.comnih.gov This dual regulation highlights its role in both the stress response and the maintenance of fluid and electrolyte balance.
The compound itself can influence the activity of other steroidogenic enzymes. For instance, androstenedione (B190577), the precursor to 19-Hydroxyandrost-4-ene-3,17-dione, has been shown to suppress 21-hydroxylase activity, potentially diverting steroid precursors away from the glucocorticoid pathway and towards androgen synthesis. oup.com This interplay demonstrates the intricate feedback mechanisms within the endocrine system that maintain hormonal balance.
Modulation of Mineralocorticoid Action
While not a classical mineralocorticoid itself, 19-Hydroxyandrost-4-ene-3,17-dione significantly modulates the action of aldosterone (B195564), the primary mineralocorticoid hormone. oup.comresearchgate.net
Studies have demonstrated that 19-Hydroxyandrost-4-ene-3,17-dione amplifies the effects of aldosterone, particularly its sodium-retaining properties. oup.comjst.go.jp In bioassays using adrenalectomized rats, 19-Hydroxyandrost-4-ene-3,17-dione alone does not exhibit significant mineralocorticoid activity. oup.comresearchgate.net However, when administered with subthreshold doses of aldosterone, it leads to a significant decrease in urinary sodium excretion. oup.comresearchgate.net This suggests a synergistic relationship where 19-Hydroxyandrost-4-ene-3,17-dione enhances the physiological response to aldosterone. oup.comresearchgate.net It is proposed that this compound may potentiate the binding of aldosterone to its renal cytoplasmic receptors, thereby increasing the formation of nuclear aldosterone complexes. oup.com
The ability of 19-Hydroxyandrost-4-ene-3,17-dione to amplify aldosterone's action contributes to its association with hypertensinogenic (blood pressure-raising) mechanisms. oup.commerckmillipore.com In animal models, the administration of 19-Hydroxyandrost-4-ene-3,17-dione in combination with mineralocorticoids like deoxycorticosterone acetate (B1210297) (DOCA) or aldosterone results in a significantly higher blood pressure than when the mineralocorticoids are given alone. merckmillipore.com This suggests that 19-Hydroxyandrost-4-ene-3,17-dione is a potent hypertensive agent in the presence of mineralocorticoids. merckmillipore.com Its role in the regulation of blood pressure and the development of hypertension in humans is an area of ongoing investigation. oup.com
The secretion of 19-Hydroxyandrost-4-ene-3,17-dione is influenced by the renin-angiotensin system (RAS), a key regulator of blood pressure and fluid balance. oup.comnih.gov In hypertensive individuals, there is a significant positive correlation between plasma renin activity and plasma concentrations of 19-Hydroxyandrost-4-ene-3,17-dione, a relationship not observed in normotensive subjects. nih.gov This indicates that in hypertensive states, the secretion of this steroid from the adrenal cortex is under the control of the RAS. nih.gov Angiotensin II, a primary effector of the RAS, has been shown to stimulate the secretion of 19-Hydroxyandrost-4-ene-3,17-dione. oup.com
In patients with an aldosterone-producing adenoma (APA), a benign tumor of the adrenal gland that causes primary hyperaldosteronism, basal plasma levels of 19-Hydroxyandrost-4-ene-3,17-dione are significantly lower than in normal subjects. nih.govmedlineplus.gov In these patients, the typical stimulatory response of 19-Hydroxyandrost-4-ene-3,17-dione to maneuvers that activate the RAS is blunted, and its levels are more closely correlated with cortisol, suggesting a shift in its regulatory control. nih.gov
Age-Related Changes in Plasma Concentrations in Human Subjects
Research has identified significant age-related changes in the plasma concentrations of 19-Hydroxyandrost-4-ene-3,17-dione in human subjects. jst.go.jpnih.gov Studies comparing young and aged men have shown that the basal plasma concentration of 19-Hydroxyandrost-4-ene-3,17-dione is significantly lower in older men. jst.go.jpnih.gov This decrease is accompanied by a similar decline in its precursor, androst-4-ene-3,17-dione. jst.go.jpnih.gov A positive correlation exists between the plasma levels of these two steroids. jst.go.jpnih.gov While plasma aldosterone and cortisol levels also tend to decrease with age, the changes are not always statistically significant. jst.go.jpnih.gov The age-related decline in 19-Hydroxyandrost-4-ene-3,17-dione, an amplifier of aldosterone's action, may have implications for fluid and electrolyte balance in the elderly. jst.go.jp
Table 1: Age-Related Changes in Plasma Hormone Concentrations
| Hormone | Young Men | Aged Men | Significance |
| 19-Hydroxyandrost-4-ene-3,17-dione | Higher | Significantly Lower (P<0.01) | Yes |
| Androst-4-ene-3,17-dione | Higher | Significantly Lower (P<0.01) | Yes |
| Aldosterone | Higher | Lower (not statistically significant) | No |
| Cortisol | Higher | Lower (not statistically significant) | No |
| Data based on studies comparing young and aged men. jst.go.jpnih.gov |
Secretion Profiles from Adrenal Glands and Placenta
19-Hydroxyandrost-4-ene-3,17-dione is secreted by both the adrenal glands and the placenta. nih.govoup.com The adrenal cortex is a primary source of this steroid, where its secretion is regulated by ACTH and the renin-angiotensin system. oup.comnih.gov
The human placenta is another significant site of 19-Hydroxyandrost-4-ene-3,17-dione production, where it serves as an intermediate in the biosynthesis of estrogens. nih.gov The placental microsomal enzyme system, specifically aromatase, is responsible for the conversion of androgens to estrogens, a process in which 19-hydroxylation is a key step. researchgate.net Kinetic studies have elucidated the role of 19-Hydroxyandrost-4-ene-3,17-dione in this metabolic pathway within the placenta. nih.gov
Subject: Generate English Article focusing solely on the chemical Compound “19-Hydroxyandrost-4-ene-3,17-dione” Instructions:
The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.
Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.
3.5. Biological Significance as an Endogenous Mammalian Metabolite foodb.ca
Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).
Enzyme Interactions and Aromatase Inhibition Research
Detailed Mechanisms of Aromatization and C19-Steroid Conversion
The conversion of C19 androgens, such as androstenedione (B190577), into C18 estrogens is a critical reaction in human physiology. This transformation is executed by aromatase, a cytochrome P450 enzyme located in the endoplasmic reticulum of estrogen-producing cells. The process is complex, involving three successive oxidation steps of the androgen C19-methyl group.
The reaction sequence begins with the first hydroxylation of androstenedione, yielding the intermediate 19-Hydroxyandrost-4-ene-3,17-dione . This is followed by a second hydroxylation, producing 19-oxoandrostenedione. These first two steps are generally understood to be mediated by a perferryl “Compound I” (FeO³⁺) P450 intermediate. mdpi.com The final and irreversible step involves the cleavage of the C10-C19 carbon bond and the subsequent aromatization of the steroid's A-ring, which results in the formation of estrone (B1671321) and a molecule of formic acid. revvity.com
The aromatase reaction is considered to have a distributive character, meaning the 19-hydroxy and 19-oxo intermediates can dissociate from the enzyme's active site before the reaction sequence is complete. nih.gov This allows these 19-hydroxy steroids to potentially accumulate in tissues or enter circulation. nih.gov The mechanism for the third oxidative step has been a subject of considerable research, with evidence now strongly supporting a Compound I-mediated pathway over a previously proposed ferric peroxide (FeO₂⁻) mechanism. mdpi.com
Development and Evaluation of Aromatase Inhibitors Structurally Related to 19-Hydroxyandrost-4-ene-3,17-dione
The central role of aromatase in estrogen production has made it a prime target for the development of inhibitors to treat estrogen-dependent cancers, such as certain breast cancers. Many of these inhibitors are structurally analogous to the natural substrate, androstenedione, and its hydroxylated intermediates.
Researchers have synthesized and evaluated a wide array of androstenedione analogs to probe the active site of aromatase and develop more potent inhibitors. While specific "dithio-derivatives" are not prominently featured in major studies, derivatives containing sulfur, such as 7α-(phenylthio)androstenedione, have been explored.
Other significant analogs include:
4-Hydroxy Derivatives : 4-hydroxyandrost-4-ene-3,17-dione (Formestane) is a well-characterized, potent irreversible aromatase inhibitor. nih.gov Further conjugation of its 3-keto-4-ene system to create 4-hydroxy-4,6-androstadiene-3,17-dione was found to cause an even more rapid inactivation of the enzyme. nih.gov
Substitutions at C-2 and C-4 : A variety of substitutions at the C-2α and C-4 positions have been evaluated. 2α-Halogeno (F, Cl, Br) and 2α-alkyl (CH₃, CH₂CH₃) steroids were found to be powerful competitive inhibitors. nih.gov Similarly, 4-amino, 4-alkoxy, and 4-alkyl derivatives also act as effective competitive inhibitors. nih.gov
19-Functionalized Analogs : Modifications at the C-19 position, the site of oxidative action, have yielded potent inhibitors. For example, 19,19-difluoroandrost-4-ene-3,17-dione (B1217687) and 19-(cyclopropylamino)-androst-4-en-3,17-dione have been synthesized and shown to be time-dependent, irreversible inhibitors of aromatase.
Structure-activity relationship (SAR) studies have provided critical insights into the features required for effective aromatase inhibition by androstenedione analogs.
Role of the 4-Position : The introduction of a hydroxy group at the C-4 position, as seen in 4-hydroxyandrostenedione, is a key feature for potent, mechanism-based inactivation. nih.gov However, esterification of this 4-hydroxy group generally leads to a reduction in activity. nih.gov Studies also suggest the presence of a hydrophobic pocket within the enzyme's active site near the C-4α region of the steroid. nih.gov
Impact of 2α-Substituents : At the C-2α position, inhibitors with halogeno and alkyl groups are potent, while those with an oxygen function (hydroxy or alkoxy) are poor inhibitors. nih.gov This indicates that the spatial and electronic properties of substituents at this position are critical for binding.
General Requirements : For 4-substituted steroids, a free pair of electrons on the substituent (e.g., on Nitrogen, Sulfur, or Oxygen) is not an absolute requirement for effective competitive inhibition. nih.gov This expands the range of possible chemical modifications for designing new inhibitors. Kinetic analyses have also revealed that a compound's potency as an inhibitor does not necessarily correlate with its suitability as a substrate for aromatization. nih.gov
Comparative Analysis of Aromatase Binding Affinities and Inhibitory Potencies
The effectiveness of different aromatase inhibitors is quantified by their binding affinity (Ki) and their concentration-dependent inhibitory potency (IC50). A lower value for either metric indicates a more potent inhibitor. Analogs of androstenedione and its hydroxylated intermediates exhibit a wide range of potencies.
For instance, 4-hydroxyandrostenedione is a highly potent inhibitor with an IC50 value in the nanomolar range. nih.gov Modifications at various positions on the steroid skeleton have produced compounds with Ki values ranging from as low as 38 nM to over 1000 nM, demonstrating the sensitivity of the enzyme's active site to structural changes. nih.govnih.gov
Below is a comparative table of inhibitory potencies for selected androstenedione analogs.
| Compound | Type of Inhibition | Potency (Ki or IC50) | Source |
| 4-Hydroxyandrost-4-ene-3,17-dione (Formestane) | Irreversible | IC50 = 20 nM | |
| 2α-Fluoroandrostenedione | Competitive | Ki = 45 nM | nih.gov |
| 2α-Methylandrostenedione | Competitive | Ki = 142 nM | nih.gov |
| 4-(4-Chlorophenoxy)androst-4-ene-3,17-dione | Competitive | Ki = 38 nM | nih.gov |
| 4-Methoxyandrost-4-ene-3,17-dione | Competitive | Ki = 1290 nM | nih.gov |
| 19-(Cyclopropylamino)-androst-4-en-3,17-dione | Irreversible | Ki = 92 nM | |
| Exemestane | Irreversible | IC50 = 230 nM (0.23 µM) | researchgate.net |
Cellular and Molecular Modulation in Disease Contexts
Beyond its role as a metabolic intermediate, 19-Hydroxyandrost-4-ene-3,17-dione has been identified as a modulator of cellular processes, particularly in the context of prostate cancer.
A significant finding is that 19-Hydroxyandrost-4-ene-3,17-dione can induce neuroendocrine trans-differentiation (NED) in prostate cancer cells. This process is believed to occur via an ectopic olfactory receptor. NED is a critical mechanism by which prostate adenocarcinoma can develop resistance to androgen deprivation therapies (ADT). nih.govamegroups.org
Prostate tumors that undergo NED often lose their dependence on the androgen receptor signaling pathway and acquire characteristics of neuroendocrine cells, expressing markers like chromogranin A (CgA), synaptophysin (SYP), and neuron-specific enolase (NSE). amegroups.org This trans-differentiation represents a shift to a more aggressive, treatment-resistant phenotype. nih.govamegroups.org The observation that an intermediate of estrogen synthesis can trigger this change highlights the complex interplay of steroid metabolism and tumor evolution. This phenomenon is thought to be supported by several signaling pathways, including MAPK, PI3K, and Wnt. nih.govnih.gov
Interactions with Plasma Membrane and Alterations in Cellular Function
Steroids, due to their lipophilic nature, can interact with and partition into the lipid bilayers of cellular membranes. nih.govresearchgate.net These interactions can alter the biophysical properties of the membrane, such as fluidity and thickness, which may in turn modulate the function of membrane-bound proteins. researchgate.net The presence of hydroxyl groups on a steroid molecule influences how it orients itself within the membrane; steroids with hydroxyl groups tend to be anchored closer to the polar head groups of the phospholipids. acs.org
However, specific research detailing the direct interactions of 19-Hydroxyandrost-4-ene-3,17-dione with the plasma membrane and any resulting alterations in cellular function is not extensively documented in the available scientific literature. While its precursor, androst-4-ene-3,17-dione, has been studied in this context, dedicated biophysical studies on the 19-hydroxylated intermediate are limited.
Inhibition of Intracellular Signaling Pathways (e.g., Protein Kinase C)
The direct influence of 19-Hydroxyandrost-4-ene-3,17-dione on specific intracellular signaling cascades, such as the Protein Kinase C (PKC) pathway, is not well-established. Research has largely focused on its role within the steroidogenic pathway rather than as an independent signaling molecule. The downstream products of its metabolism, namely estrogens, are well-known to initiate both genomic and non-genomic signaling pathways that can influence PKC activity. However, evidence for a direct modulatory effect by 19-Hydroxyandrost-4-ene-3,17-dione itself is currently lacking in the scientific literature.
Effects on Gonadotropin and Estrogen Production Regulation (e.g., HCG, Oestrone, LH Release)
The primary role of 19-Hydroxyandrost-4-ene-3,17-dione in hormonal regulation is as an obligate precursor in the biosynthesis of oestrone. nih.gov Therefore, its presence and metabolism are intrinsically linked to the production of estrogens.
The regulation of gonadotropins, such as Luteinizing Hormone (LH), is governed by the hypothalamic-pituitary-gonadal (HPG) axis. Gonadotropin-releasing hormone (GnRH) from the hypothalamus stimulates the pituitary to release LH, which in turn acts on the gonads to stimulate steroid production. nih.gov Estrogens, the final products of the pathway involving 19-Hydroxyandrost-4-ene-3,17-dione, exert negative feedback on both the hypothalamus and pituitary, thereby reducing GnRH and LH secretion.
Any effect of 19-Hydroxyandrost-4-ene-3,17-dione on gonadotropin regulation is therefore understood to be indirect and mediated by its conversion to oestrone and subsequently to other estrogens. There is no clear evidence to suggest that 19-Hydroxyandrost-4-ene-3,17-dione itself acts as a direct signaling molecule to regulate the release of Human Chorionic Gonadotropin (HCG) or LH. nih.gov Its influence is tied to its position as an intermediate in a critical hormonal pathway. Studies have shown that the secretion of 19-Hydroxyandrost-4-ene-3,17-dione from adrenal cells can be stimulated by Adrenocorticotropic hormone (ACTH), indicating that its production is, to some extent, under the control of the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov
| Area of Research | Key Finding | Reference |
|---|---|---|
| Estrogen Biosynthesis | Confirmed as a key intermediate in the multi-step conversion of androgens to estrogens by the enzyme aromatase. | nih.govmedchemexpress.cn |
| Enzyme Kinetics | The aromatase reaction is distributive, allowing for the release of 19-Hydroxyandrost-4-ene-3,17-dione as a potentially active metabolite rather than just a transient, enzyme-bound state. | nih.gov |
| Hormonal Regulation | Its production in adrenal cells is stimulated by ACTH, suggesting regulation by the HPA axis. Its primary regulatory role in the HPG axis is as a precursor to feedback-inhibiting estrogens. | nih.gov |
Analytical Methodologies and Research Techniques
In Vivo Study Designs and Animal Models
In vivo studies using animal models are crucial for understanding the potential systemic and physiological effects of 19-Hydroxyandrost-4-ene-3,17-dione.
The adrenalectomized rat model, which lacks endogenous production of adrenal steroids like aldosterone (B195564) and corticosterone, is a classic tool for evaluating the mineralocorticoid activity of exogenous compounds. This model has been used to assess whether 19-Hydroxyandrost-4-ene-3,17-dione possesses intrinsic mineralocorticoid effects or if it can amplify the action of aldosterone. nih.gov
In bioassays using adrenalectomized rats, the administration of 19-Hydroxyandrost-4-ene-3,17-dione did not produce any significant change in the urinary sodium-to-potassium (Na/K) ratio, a key indicator of mineralocorticoid activity. nih.gov Furthermore, it failed to amplify the sodium-retaining effects of co-administered aldosterone in this model. nih.gov These results suggest that, under the experimental conditions used, the compound does not exert significant mineralocorticoid or aldosterone-amplifying actions. nih.govresearchgate.net
Findings in Adrenalectomized Rat Model
| Parameter Assessed | Experimental Design | Outcome | Reference |
|---|---|---|---|
| Intrinsic Mineralocorticoid Effect | Administration of 19-Hydroxyandrost-4-ene-3,17-dione to adrenalectomized rats. | No significant change in urinary Na/K ratio. | nih.gov |
| Aldosterone-Amplifying Effect | Co-administration with aldosterone in adrenalectomized rats. | No amplification of aldosterone's effect on electrolyte excretion was found. | nih.gov |
The hypophysectomized rat model, which lacks the pituitary gland and therefore the influence of pituitary hormones like Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), is valuable for studying the direct effects of compounds on peripheral endocrine organs, such as the testes. scispace.com This model has been used to investigate the regulation of testicular steroidogenesis. scribd.com 19-Hydroxyandrost-4-ene-3,17-dione, as a direct precursor to estrogens, has been utilized in studies on testicular cells from hypophysectomized rats to probe the mechanisms of aromatase regulation. scispace.comeur.nl
In one key study using testicular cell cultures from immature hypophysectomized rats, researchers examined the ability of various androgens to stimulate the aromatase response to FSH. scispace.com While testosterone (B1683101) was a potent stimulator, 19-Hydroxyandrost-4-ene-3,17-dione was found to be completely inactive in this regard. scispace.com This indicates that while it is an intermediate in the aromatization pathway, it does not appear to share the same regulatory role as testosterone in modulating FSH-induced aromatase activity in testicular cells. scispace.com
Studies in Dogs and other Animal Models
Research into the metabolism of 19-Hydroxyandrost-4-ene-3,17-dione in animal models has provided foundational knowledge, although specific studies in canine models are not extensively documented in the available literature. The compound is recognized as a metabolite in mice. chemicalbook.com
Studies on the parent compound, androst-4-ene-3,17-dione, offer insight into potential metabolic pathways. In rabbits, the metabolism of androst-4-ene-3,17-dione by skeletal muscle supernatant was investigated, leading to the isolation of 3β-Hydroxyandrost-4-en-17-one and testosterone. nih.gov This highlights the reductive pathways that related steroids undergo.
Furthermore, biotransformation studies using microbial models, which can sometimes mimic mammalian metabolism, have been performed. For instance, fermentation of (+)-androst-4-ene-3,17-dione with the fungus Curvularia lunata resulted in several oxidative and reductive metabolites, including hydroxylated and dehydrogenated species. researchgate.net The structures of these metabolites were elucidated using various spectroscopic techniques. researchgate.net While not direct animal models, these studies demonstrate the diverse metabolic possibilities for the androstenedione (B190577) skeleton.
Human Clinical and Metabolic Studies
In humans, 19-Hydroxyandrost-4-ene-3,17-dione is an important endogenous metabolite and a key intermediate in the biosynthesis of estrogens. nih.govmedchemexpress.com It is a direct substrate for Cytochrome P450 19A1, also known as aromatase. medchemexpress.com Kinetic studies involving human placental microsomes have been crucial in elucidating its role in the aromatization pathway that converts androgens to estrogens. nih.gov
The aromatization of related compounds has also been studied in human tissues. For example, the 19-hydroxy and 19-oxo analogs of androst-4-ene-3,6,17-trione (B20797) were shown to be converted into 6-oxoestrone and 6-oxoestradiol by human placental microsomes. nih.gov The conversion rates for these 19-oxygenated steroids were significantly higher than that of the parent compound, suggesting that 19-hydroxylation is a critical step in the aromatization sequence. nih.gov
While comprehensive clinical trials detailing the full pharmacokinetic profile of 19-Hydroxyandrost-4-ene-3,17-dione are limited, studies on analogous compounds provide relevant context. The metabolism of orally ingested 19-nor-4-androstene-3,17-dione was investigated in healthy, resistance-trained men, with urinalysis confirming the presence of its metabolite, nortestosterone. nih.gov Such studies are vital for understanding the metabolic fate of exogenous and endogenous androstenedione derivatives.
Advanced Spectroscopic and Chromatographic Characterization
The structural elucidation and quantification of 19-Hydroxyandrost-4-ene-3,17-dione and its metabolites in biological matrices rely on sophisticated analytical techniques. These methods provide the necessary sensitivity and selectivity to distinguish between closely related steroid isomers.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for steroid analysis, typically requiring derivatization to improve the volatility and thermal stability of the analytes. The National Institute of Standards and Technology (NIST) maintains a reference electron ionization (EI) mass spectrum for 19-Hydroxyandrost-4-ene-3,17-dione, which serves as a basis for its identification. nist.gov
GC-MS has been effectively used to study the metabolites of related compounds. In a study on the aromatization of 19-oxygenated androst-4-ene-3,6,17-triones by human placental microsomes, GC-MS analysis of the trimethylsilyl (B98337) (TMS) derivatives was used to identify the estrogenic products. nih.gov The fragmentation patterns observed in the mass spectrometer provide definitive structural information for metabolite identification. The FooDB database also lists a GC-MS spectrum for the non-derivatized form of 19-Hydroxyandrost-4-ene-3,17-dione. foodb.ca
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has become a preferred method for steroid analysis due to its high sensitivity, specificity, and ability to analyze compounds without derivatization. nih.gov A comprehensive steroid assay was developed using Liquid Chromatography-Ion Mobility-Mass Spectrometry (LC/IM/MS), which successfully separated 19-Hydroxyandrost-4-ene-3,17-dione from other steroids. This method provides an additional dimension of separation (drift time) alongside retention time and mass-to-charge ratio, enhancing specificity.
The method employed a gentle gradient slope to achieve adequate separation of hydrophilic steroids, including 19-Hydroxyandrost-4-ene-3,17-dione. The table below summarizes the analytical parameters for 19-Hydroxyandrost-4-ene-3,17-dione from this LC/IM/MS method.
| Compound | Abbreviation | m/z | Retention Time (RT) | Drift Time (DT) |
|---|---|---|---|---|
| 19-Hydroxyandrost-4-ene-3,17-dione | 19-OHA4 | 303.1955 | 14.0 min | 47.88 bins |
Supercritical Fluid Chromatography (SFC) as an Orthogonal Technique
Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is considered an orthogonal technique to reversed-phase liquid chromatography (RPLC) because it provides different selectivity, particularly for structurally similar compounds like steroids. chromatographyonline.com For steroids, the retention order in SFC is often almost entirely inverted compared to RPLC. chromatographyonline.com
SFC offers several advantages, including faster separations due to the low viscosity of the mobile phase, reduced organic solvent consumption aligning with green chemistry principles, and unique capabilities for resolving isomers. nih.govtwistingmemoirs.com By coupling SFC with tandem mass spectrometry (SFC-MS/MS), analysts can achieve highly sensitive and specific quantification of steroids. nih.gov While a specific application of SFC for the analysis of 19-Hydroxyandrost-4-ene-3,17-dione is not detailed in the available literature, its proven utility for separating complex steroid mixtures makes it an invaluable orthogonal tool for confirming analytical results and resolving co-eluting species from LC methods. waters.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (e.g., 1H-NMR, 13C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structure elucidation of organic molecules, including steroids and their metabolites. Techniques like 1H-NMR and 13C-NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in a molecule.
High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS)
High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) is a critical tool for the unambiguous identification of 19-Hydroxyandrost-4-ene-3,17-dione. This technique provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. HREIMS, often coupled with liquid chromatography (LC-ESI-QTOF), facilitates the separation of the compound from complex biological matrices before analysis. nih.gov The high resolution distinguishes the target compound from other molecules with the same nominal mass.
In practice, the compound is ionized, typically forming a protonated molecule [M+H]⁺ in positive ion mode. The mass analyzer then determines the mass-to-charge ratio (m/z) with high precision. For 19-Hydroxyandrost-4-ene-3,17-dione (C₁₉H₂₆O₃), the expected exact mass is 302.1882. HREIMS can confirm this mass, providing strong evidence for the compound's identity. Further structural information is obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented, and the resulting product ions are analyzed to build a structural fingerprint. nih.gov
Table 1: Illustrative HREIMS Data for a C₁₉H₂₆O₃ Steroid Isomer
| Parameter | Value |
|---|---|
| Formula | C₁₉H₂₆O₃ |
| Precursor Ion (Adduct) | [M+H]⁺ |
| Calculated m/z | 303.1955 |
| Fragmentation Mode | Collision-Induced Dissociation (CID) |
| Major Fragment Ions (m/z) | 285.1847, 267.1737 |
Note: This data is illustrative of the type generated for a related isomer and demonstrates the precision of the technique. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. For 19-Hydroxyandrost-4-ene-3,17-dione, IR spectroscopy can confirm the presence of key structural features. nist.gov The molecule's covalent bonds absorb infrared radiation at specific frequencies corresponding to their vibrational energies.
The IR spectrum of 19-Hydroxyandrost-4-ene-3,17-dione is expected to show characteristic absorption bands for its principal functional groups: the hydroxyl group (-OH), the ketone groups (C=O), and the carbon-carbon double bond (C=C) within the cyclohexenone ring. hmdb.caumaryland.edu
Table 2: Expected IR Absorption Bands for 19-Hydroxyandrost-4-ene-3,17-dione
| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (Broad) |
| Carbonyl (C=O) | C=O Stretch (in 5-membered ring) | ~1740 |
| Carbonyl (C=O) | C=O Stretch (α,β-unsaturated 6-membered ring) | ~1665 |
| Alkene (C=C) | C=C Stretch | ~1615 |
| Alkane (C-H) | C-H Stretch | 2850-3000 |
Note: The exact positions of the peaks can be influenced by the molecular environment and sample preparation.
Quantitative Bioanalytical Techniques (e.g., Radioimmunoassays)
Quantitative analysis of 19-Hydroxyandrost-4-ene-3,17-dione in biological fluids such as plasma or urine is essential for metabolic and clinical studies. Radioimmunoassay (RIA) is a highly sensitive and specific bioanalytical technique that has been developed for the quantification of various androgens and their derivatives. nih.gov Although a specific RIA for 19-Hydroxyandrost-4-ene-3,17-dione is not detailed in the provided sources, the methodology is well-established for structurally similar compounds like androst-4-ene-3,17-dione and 11β-hydroxy-4-androstene-3,17-dione. nih.govsigmaaldrich.com
An RIA operates on the principle of competitive binding. A known quantity of a radiolabeled version of the target analyte (the "tracer") competes with the unlabeled analyte in a sample for a limited number of binding sites on a specific antibody. After incubation, the antibody-bound and free fractions of the tracer are separated, and the radioactivity of one or both fractions is measured. The concentration of the analyte in the unknown sample is determined by comparing its inhibitory effect on tracer binding to a standard curve generated with known concentrations of the unlabeled compound. The development of such an assay requires the synthesis of a suitable antigen, production and characterization of a specific antiserum, and validation of the method's accuracy, precision, and sensitivity. nih.gov
Application of Isotopic Labeling and Dilution Analysis in Metabolic Studies
Isotopic labeling is a powerful technique for tracing the metabolic fate of 19-Hydroxyandrost-4-ene-3,17-dione and for its precise quantification. In metabolic studies, the compound can be synthesized with stable isotopes (e.g., ²H, ¹³C, ¹⁸O) or radioisotopes (e.g., ³H, ¹⁴C). nih.govnih.gov These labeled molecules act as tracers, allowing researchers to follow their conversion into various metabolites by enzymatic pathways. nih.govrsc.org For instance, studies on estrogen biosynthesis have utilized androstenedione derivatives labeled with tritium (B154650) and carbon radioisotopes to investigate their conversion in placental microsomes. nih.gov Similarly, the metabolism of deuterated and tritiated 19-oxoandrost-4-ene-3,17-dione has been examined, identifying several metabolic products. rsc.org
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis. This method involves adding a known amount of a stable isotope-labeled version of 19-Hydroxyandrost-4-ene-3,17-dione to the sample as an internal standard. The labeled and unlabeled compounds are co-extracted, purified, and analyzed by mass spectrometry (e.g., GC-MS or LC-MS). Because the internal standard is chemically identical to the analyte and differs only in mass, it accounts for any sample loss during preparation. The concentration of the endogenous compound is calculated from the measured ratio of the natural to the labeled analyte. This approach has been successfully used for the quantification of related androgens and their metabolites. sigmaaldrich.com
Computational and Molecular Modeling Approaches (e.g., PM3 Method for Enzyme-Inhibitor Complex Studies)
Computational and molecular modeling techniques provide valuable insights into the three-dimensional structure and interactive properties of 19-Hydroxyandrost-4-ene-3,17-dione, particularly in its interaction with enzymes. These methods can predict the compound's conformation and how it binds to the active site of a target enzyme, such as aromatase.
The semi-empirical PM3 (Parameterization Method 3) method is one such computational approach used to obtain the minimum energy conformation of molecules. This method has been applied to study structurally related steroid inhibitors of aromatase. nih.gov By calculating the most stable 3D structure, researchers can compare the shapes of potent inhibitors with weaker ones to understand the structural features essential for effective binding. nih.gov This information is crucial for structure-activity relationship (SAR) studies and for the rational design of new, more potent enzyme inhibitors. Molecular modeling can elucidate the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and amino acid residues in the enzyme's active site.
Development and Validation of Bioassays for Biological Activity Assessment
To assess the biological activity of 19-Hydroxyandrost-4-ene-3,17-dione, such as its potential androgenic or anti-androgenic effects, various bioassays are developed and validated. These assays can be cell-based (in vitro) or conducted in whole organisms (in vivo).
In vitro reporter gene assays are widely used for screening. nih.gov These assays employ host cells (e.g., human U2-OS osteosarcoma cells) that have been genetically engineered to contain two key components: an expression vector for a specific nuclear receptor (like the androgen receptor, AR) and a reporter vector with a receptor-responsive promoter driving the expression of a quantifiable enzyme, such as luciferase. oup.comvu.nl When an active compound like an androgen binds to the AR, the receptor-ligand complex binds to the promoter and activates the transcription of the luciferase gene. The resulting light emission is measured and is proportional to the androgenic activity of the compound. oup.com These bioassays, such as the AR CALUX® bioassay, are valued for their high sensitivity, specificity, and high-throughput potential. oup.comvu.nl
In vivo assays, like the rodent Hershberger bioassay, provide data on physiological effects. nih.gov This assay is designed to detect androgenic and anti-androgenic activity by measuring changes in the weights of androgen-dependent tissues in castrated male rats, such as the ventral prostate and seminal vesicles. nih.gov Validation of these bioassays is a rigorous process managed by international bodies like the Organisation for Economic Co-operation and Development (OECD) to ensure the protocols are robust, reproducible, and transferable across different laboratories. nih.gov
Omics Analyses for Metabolic and Physiological Investigations (e.g., Transcriptomics)
Omics technologies offer a global perspective on the metabolic and physiological effects of 19-Hydroxyandrost-4-ene-3,17-dione. Transcriptomics, in particular, analyzes the complete set of RNA transcripts (the transcriptome) in a cell or tissue at a specific time point, revealing how the compound alters gene expression.
By treating target cells (e.g., prostate cancer cells, adipose cells) or tissues with 19-Hydroxyandrost-4-ene-3,17-dione and then analyzing the transcriptome using techniques like RNA sequencing (RNA-Seq) or microarrays, researchers can identify entire networks of genes that are upregulated or downregulated. This approach provides a comprehensive, unbiased view of the molecular pathways modulated by the compound. For example, transcriptomic analysis could reveal whether the compound influences pathways related to steroid metabolism, cell proliferation, apoptosis, or inflammation. This data helps to build a detailed understanding of the compound's mechanism of action far beyond its interaction with a single target, providing a powerful tool for physiological investigation.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| 19-Hydroxyandrost-4-ene-3,17-dione |
| 11β-Hydroxy-4-androstene-3,17-dione |
| 4β,19-dihydroxyandrost-5-en-17-one |
| Androst-4-ene-3,17-dione |
| 19-oxoandrost-4-ene-3,17-dione |
| Dihydrotestosterone (DHT) |
| Testosterone |
| Estradiol |
| Estrone (B1671321) |
| Flutamide |
| Cyproterone acetate (B1210297) |
| Vinclozolin |
| Linuron |
| Finasteride |
| Aminoglutethimide |
Clinical and Translational Research Implications
Role in Hypertension Pathophysiology and Mineralocorticoid-Induced Hypertension
Research has pointed towards a significant role for 19-Hydroxyandrost-4-ene-3,17-dione and its closely related analogues in the pathophysiology of hypertension, particularly in the context of mineralocorticoid excess. Studies have demonstrated that these 19-hydroxylated steroids can amplify the hypertensive effects of mineralocorticoids such as aldosterone (B195564). nih.gov
In experimental models, the administration of 19-oxoandrost-4-ene-3,17-dione, a related compound, was shown to enhance the sodium-retaining action of aldosterone, a key mechanism in blood pressure regulation. nih.gov While the compound itself did not exhibit intrinsic mineralocorticoid activity, its pre-treatment significantly augmented the effects of aldosterone on urinary sodium and potassium excretion. nih.gov This suggests a synergistic relationship where 19-hydroxylated androgens may sensitize the tissues to the actions of mineralocorticoids, thereby exacerbating hypertension. The amplification of aldosterone's effects by 19-norandrost-4-ene-3,17-dione has been observed specifically under sodium-loaded conditions, providing further evidence for a new class of aldosterone amplifiers. nih.gov
Table 1: Effect of 19-Oxoandrost-4-ene-3,17-dione on Aldosterone Action
This table summarizes the findings from a study on adrenalectomized rats, demonstrating the amplifying effect of 19-oxo-A-dione on aldosterone's sodium-retaining properties.
| Treatment Group | Urinary Na/K Ratio Change | Urinary Na Excretion Change |
|---|---|---|
| 19-oxo-A-dione alone | No significant change | - |
| Aldosterone alone | Significant decrease | Significant decrease |
| 19-oxo-A-dione + Aldosterone | Significantly lower than aldosterone alone | Significantly lower than aldosterone alone |
Relevance to Hormonal Imbalance and Endocrine Disorders
The presence and potential activity of 19-Hydroxyandrost-4-ene-3,17-dione in various endocrine tissues suggest its involvement in the complex interplay of hormonal regulation. As an intermediate in estrogen biosynthesis, fluctuations in its levels could reflect alterations in aromatase activity, a key enzyme in steroid metabolism. nih.gov
Scientific reviews have highlighted the existence of 19-hydroxy steroids in a variety of tissues and conditions, including the brain, ovaries, testes, adrenal glands, and in pathological states such as Cushing's disease. nih.govnih.govsemanticscholar.org This widespread distribution implies a broader physiological role than previously understood. For instance, the production of 19-hydroxyandrostenedione by the adrenal glands is stimulated by adenocorticotropic hormone (ACTH), indicating its integration into the hypothalamic-pituitary-adrenal (HPA) axis. semanticscholar.org Dysregulation of this axis is a hallmark of several endocrine disorders.
Furthermore, the emergence of 11-oxygenated C19 steroids as promising biomarkers for monitoring 21-hydroxylase deficiency, a congenital adrenal hyperplasia, underscores the diagnostic potential of related steroid intermediates. frontiersin.org While direct clinical evidence linking 19-Hydroxyandrost-4-ene-3,17-dione to specific endocrine disorders is still developing, its position within critical steroidogenic pathways makes it a compound of interest for future research into hormonal imbalances.
Applications in Cancer Research, particularly Estrogen-Dependent Breast Cancer and Prostate Cancer
The role of steroid hormones in the development and progression of hormone-sensitive cancers is well-established. Given its position as a precursor to estrogens, 19-Hydroxyandrost-4-ene-3,17-dione and its analogues have been a focus of cancer research, particularly in estrogen-dependent breast cancer and prostate cancer.
In the context of breast cancer, the inhibition of aromatase, the enzyme that converts androgens like 19-Hydroxyandrost-4-ene-3,17-dione into estrogens, is a cornerstone of therapy for estrogen receptor-positive tumors. nih.gov Formestane (B1683765), or 4-hydroxyandrost-4-ene-3,17-dione, a compound structurally very similar to 19-Hydroxyandrost-4-ene-3,17-dione, was the first selective, irreversible steroidal aromatase inhibitor used in the treatment of post-menopausal women with estrogen-receptor positive breast cancer. nih.gov Studies have focused on the metabolism of such aromatase inhibitors in breast cancer patients to better understand their therapeutic action. nih.gov
In prostate cancer, androgens play a crucial role in cell growth and proliferation. Research has indicated that 19-hydroxy steroids are likely involved in prostate carcinogenesis. nih.govsemanticscholar.org Studies on the androgen-sensitive LNCaP prostate cancer cell line have explored the proliferative effects of androst-4-ene-3,17-dione and its metabolites. nih.gov These investigations aim to elucidate whether the parent compound or its metabolic products are responsible for stimulating cancer cell growth, which has significant implications for the development of novel therapeutic strategies targeting androgen synthesis and action. nih.gov The metabolism of aromatase inhibitors has also been studied in prostate cancer patients, highlighting the relevance of this class of compounds in androgen-dependent malignancies. nih.gov
Table 2: Proliferative Effects of Androst-4-ene-3,17-dione and its Metabolites on LNCaP Cells
This table outlines the key findings regarding the proliferative activity of Δ4-dione and its metabolites in a human prostate cancer cell line.
| Compound | Effect on LNCaP Cell Proliferation | Mechanism |
|---|---|---|
| Androst-4-ene-3,17-dione (Δ4-dione) | Stimulates proliferation | Mediated by its transformation into metabolites |
| Δ4-dione + 5α-reductase inhibitor | No proliferation | Inhibition of metabolite formation |
| 5α-androstane-3,17-dione (A-dione) | Stimulates proliferation | Direct action on androgen receptor |
| epi-Androsterone (epi-ADT) | Stimulates proliferation | Direct action on androgen receptor |
Bio-monitoring and Doping Analysis Considerations
The detection of synthetic anabolic steroids and their metabolites is a critical aspect of anti-doping control in sports. As a steroid intermediate, 19-Hydroxyandrost-4-ene-3,17-dione and its related compounds are relevant to doping analysis.
Detection of Metabolites in Biological Samples for Anti-Doping Control
The administration of synthetic androgens or their precursors leads to the excretion of specific metabolites in urine, which can be detected using sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS). nih.gov For instance, the use of 19-nor-4-androsten-3,17-dione, a precursor to the potent anabolic steroid nandrolone, results in the urinary excretion of high concentrations of norandrosterone and noretiocholanolone. nih.gov These metabolites can be detectable for several days after a single oral dose. nih.gov
The development of selective and sensitive GC-MS methods is crucial for the detection of these metabolites. For example, a method has been validated for the detection of the metabolites of androst-4-ene-3,6,17-trione (B20797), another anabolic steroid and aromatase inhibitor, with limits of detection in the low nanogram per milliliter range. nih.gov
Table 3: Detection Times of Androst-4-ene-3,6,17-trione Metabolites in Urine
This table shows the detection windows for various metabolites following the administration of androst-4-ene-3,6,17-trione.
| Metabolite | Detection Time (hours) |
|---|---|
| Androst-4-ene-3,6,17-trione | 24 |
| Androst-4-ene-6α,17β-diol-3-one | 24 |
| Androst-4-ene-6α-ol-3,17-dione | up to 37 |
Strategies for Distinguishing Endogenous and Exogenous Steroids
A significant challenge in anti-doping analysis is distinguishing between steroids produced naturally by the body (endogenous) and those introduced from an external source (exogenous). This is particularly relevant for compounds like formestane (4-hydroxyandrost-4-ene-3,17-dione), which is prohibited in sports but can also be produced endogenously. uniroma1.it
To address this, regulatory bodies like the World Anti-Doping Agency (WADA) mandate the use of sophisticated techniques such as isotope ratio mass spectrometry (IRMS). uniroma1.it IRMS analysis measures the ratio of carbon-13 to carbon-12 isotopes in a steroid molecule. Synthetic steroids, typically derived from plant sources, have a different isotopic signature compared to endogenous steroids. This allows for the definitive identification of exogenous administration. The use of metabolic ratios, such as the ratio between the main metabolite and the parent compound, has also been investigated as a potential screening tool to identify samples that require IRMS confirmation. uniroma1.it
Potential as a Biomarker in Physiological and Environmental Contexts
The detection of 19-Hydroxyandrost-4-ene-3,17-dione and related compounds in various biological and environmental samples suggests their potential utility as biomarkers.
In a physiological context, the fact that 19-hydroxy steroids are not merely short-lived intermediates but can accumulate in tissues and enter the bloodstream points to their potential as active metabolites and, consequently, as biomarkers for various conditions. nih.govnih.govsemanticscholar.org Their presence in tissues affected by endocrine disorders and cancers, as discussed in previous sections, supports this notion. For example, 11-oxygenated C19 steroids have been identified as promising biomarkers for monitoring disease control in patients with 21-hydroxylase deficiency. frontiersin.org
From an environmental perspective, steroid hormones are considered emerging contaminants due to their potential to disrupt the endocrine systems of wildlife. The detection of androgens, including 4-hydroxyandrost-4-ene-17-dione, in wastewater treatment plants and receiving rivers highlights the need for monitoring their environmental presence and assessing their ecological risks. gdut.edu.cn A study in South China detected several androgens in wastewater and river water, and while the risk quotient for 4-hydroxyandrost-4-ene-17-dione was low, the presence of these compounds in the aquatic environment warrants further investigation. frontiersin.org The concentration of these compounds in environmental matrices could serve as a biomarker of anthropogenic contamination and potential endocrine-disrupting activity.
Comparative Endocrinology and Evolutionary Perspectives
Occurrence and Metabolic Fate Across Diverse Species (e.g., Mouse, Cattle, Sheep, Invertebrates)
The presence and metabolic transformation of 19-Hydroxyandrost-4-ene-3,17-dione, an intermediate in steroid biosynthesis, have been documented across various animal species, highlighting its conserved role in endocrinology.
Mammals:
Mouse (Mus musculus): 19-Hydroxyandrost-4-ene-3,17-dione is recognized as an endogenous metabolite in mice. nih.govebi.ac.uk Its formation is a key step in the biosynthesis of estrogens, catalyzed by the enzyme aromatase (cytochrome P450 19A1), which converts androgens like androstenedione (B190577) into estrogens. uniprot.org The aromatase enzyme facilitates the conversion of androst-4-ene-3,17-dione to 19-hydroxyandrost-4-ene-3,17-dione. uniprot.org
Cattle (Bos taurus): In cattle, 19-Hydroxyandrost-4-ene-3,17-dione is a known participant in the androstenedione metabolism pathway. favv-afsca.be The adrenal glands are a primary site for the production of 11β-hydroxyandrostenedione, a related compound. nih.gov
Sheep (Ovis aries): While specific details on the metabolic fate of 19-Hydroxyandrost-4-ene-3,17-dione in sheep are not extensively detailed in the available literature, studies on androgen metabolism in this species provide a broader context. The metabolism of androgens in sheep involves various enzymatic conversions, and like other mammals, the fundamental pathways of steroidogenesis are expected to be conserved.
Rat (Rattus norvegicus): Studies in adrenalectomized rats have been conducted to evaluate the biological activities of 19-Hydroxyandrost-4-ene-3,17-dione. bioscientifica.com Research has also explored its hypertensive effects in this species. nih.gov
Invertebrates:
The understanding of steroidogenesis in invertebrates is an evolving field. While comprehensive data on 19-Hydroxyandrost-4-ene-3,17-dione across a wide range of invertebrates is limited, some studies offer insights. In the cephalochordate amphioxus (Branchiostoma belcheri), which is considered a close invertebrate relative of vertebrates, research has demonstrated the presence of genes for key steroidogenic enzymes, including CYP19 (aromatase). oup.com Notably, radiolabeled 19-hydroxyandrostenedione has been used as a substrate in in vitro assays to confirm aromatase activity in this species. oup.com However, the capacity to produce this compound from androstenedione was not definitively shown in that particular study. oup.com The presence of vertebrate-type sex steroids and their metabolic pathways in many invertebrate groups remains a subject of ongoing investigation, with some evidence suggesting that they may acquire these steroids through their diet rather than de novo synthesis. researchgate.net
Comparative Analysis with Other Hydroxylated Androstenediones (e.g., 2α-, 6α/β-, 7α-, 9α-, 11β-, 16α-hydroxyandrost-4-ene-3,17-diones)
Hydroxylation at different positions on the androstenedione molecule results in a variety of metabolites with distinct biological properties and roles. A comparative analysis of this compound with other hydroxylated androstenediones reveals the significance of the position of the hydroxyl group in determining the steroid's function.
| Compound | Key Features |
| 2α-Hydroxyandrost-4-ene-3,17-dione | A metabolite of androstenedione. |
| 6β-Hydroxyandrost-4-ene-3,17-dione | A derivative of androstenedione, it is found in the adrenal glands and gonads and is involved in regulating metabolic and reproductive functions. cymitquimica.com It is studied for its potential effects on muscle growth. cymitquimica.com |
| 7α-Hydroxyandrost-4-ene-3,17-dione | Considered a steroid, it belongs to the class of androgens and their derivatives. lmdb.cahmdb.ca It is of interest for its potential use in the pharmaceutical industry, for example, in the production of diuretics. researchgate.net |
| 9α-Hydroxyandrost-4-ene-3,17-dione | This compound is hydroxylated at the C-14α position during some metabolic processes. researchgate.net |
| 11β-Hydroxyandrostenedione | An endogenous steroid and androgen prohormone produced primarily in the adrenal glands. wikipedia.org It can be used as a biomarker for certain conditions related to adrenal function. wikipedia.orgmedchemexpress.com It is a substrate for 11β-hydroxysteroid dehydrogenase (11βHSD) isozymes. medchemexpress.commedchemexpress.com |
| 16α-Hydroxyandrostenedione | An endogenous steroid that serves as a metabolic intermediate in the biosynthesis of estriol, particularly during pregnancy. wikipedia.org It is produced from dehydroepiandrosterone (B1670201) (DHEA). wikipedia.org It is also a known mouse metabolite. nih.gov |
Interplay and Interconversion with other Steroid Hormones and Precursors within Steroidogenesis
19-Hydroxyandrost-4-ene-3,17-dione is a pivotal, albeit transient, intermediate in the intricate cascade of steroid hormone biosynthesis, known as steroidogenesis. Its primary role lies in the aromatization pathway, which is responsible for the conversion of androgens to estrogens.
The biosynthesis of estrogens from androgens is a multi-step process catalyzed by the enzyme aromatase (CYP19A1). bio-rad.commdpi.com This process begins with the androgen precursor, androstenedione. The conversion of androstenedione to estrone (B1671321) involves three successive oxidation steps, with this compound being the first and crucial intermediate. bio-rad.comoup.com
The established sequence is as follows:
Androstenedione is hydroxylated at the C19 position by aromatase to form 19-Hydroxyandrost-4-ene-3,17-dione . bio-rad.comoup.com
19-Hydroxyandrost-4-ene-3,17-dione is then further oxidized by aromatase to 19-oxoandrost-4-ene-3,17-dione . oup.com
The final step involves the aromatization of the A ring of 19-oxoandrostenedione, leading to the formation of estrone . bio-rad.comoup.com
A similar pathway exists for the conversion of testosterone (B1683101) to estradiol, where 19-hydroxytestosterone (B1204608) is the initial intermediate. bio-rad.com The aromatase enzyme complex has a distributive character, meaning that the intermediates, including this compound, can dissociate from the enzyme's binding site and enter circulation or tissues before potentially re-entering the reaction for further conversion. nih.gov
The broader context of steroidogenesis starts with cholesterol, which is converted to pregnenolone. genome.jpgenome.jp From pregnenolone, various pathways lead to the production of progestogens, glucocorticoids, mineralocorticoids, and androgens. The androgens, primarily dehydroepiandrosterone (DHEA) and androstenedione, are synthesized in the adrenal glands and gonads. nih.govscielo.br Androstenedione then serves as the direct precursor for the aromatase-mediated synthesis of estrone, with this compound as the key intermediate. genome.jpnih.gov This interplay highlights the central position of this compound in connecting the androgen and estrogen arms of the steroidogenic pathway.
Q & A
Basic Research Questions
Q. What is the enzymatic pathway for the conversion of 19-Hydroxyandrost-4-ene-3,17-dione to estrone in steroidogenesis?
- Methodological Answer : The conversion involves sequential oxidation steps catalyzed by cytochrome P450 19A1 (aromatase). First, 19-Hydroxyandrost-4-ene-3,17-dione is oxidized to 19-oxoandrost-4-ene-3,17-dione (R04759), followed by aromatization to estrone with formate release (R02351). Researchers use NADPH-dependent enzyme assays and LC-MS to track intermediates. Key controls include verifying NADPH dependency and measuring cofactor depletion .
Q. What in vitro models are used to study the role of 19-Hydroxyandrost-4-ene-3,17-dione in estrogen biosynthesis?
- Methodological Answer : Homogenates of human fatty marrow or adrenal tissue incubated with NADPH-generating systems are standard models. For example, marrow homogenates from femur/iliac crest (prepared in PBS) are spiked with radiolabeled 19-Hydroxyandrost-4-ene-3,17-dione. Estrogen production (e.g., estrone) is quantified via HPLC with scintillation counting or immunoassays .
Q. How do researchers validate the specificity of 19-Hydroxyandrost-4-ene-3,17-dione as a substrate for aromatase (CYP19A1)?
- Methodological Answer : Competitive inhibition assays using known aromatase inhibitors (e.g., letrozole) are performed alongside kinetic studies (Km, Vmax). Structural analogs (e.g., 19-norandrostenedione) are tested to rule out cross-reactivity. Crystallography (e.g., COD entry 1519111) and molecular docking further confirm binding specificity .
Advanced Research Questions
Q. How do steric constraints in 19-Hydroxyandrost-4-ene-3,17-dione derivatives affect aromatase stereospecificity?
- Methodological Answer : Synthetic diastereomers (e.g., R/S-19-hydroxyandrostenedione) are tested in suicide inactivation assays. Kinetic parameters (Ki, k_inact) are compared using stopped-flow spectroscopy. For instance, the S-diastereomer of 17-dione 69 exhibits higher inactivation efficiency (k_inact = 1.77 × 10⁻⁵ s⁻¹ vs. 3.42 × 10⁻⁵ s⁻¹ for R), suggesting steric hindrance at the 19-position influences catalytic activity .
Q. What analytical techniques resolve contradictions in quantifying 19-Hydroxyandrost-4-ene-3,17-dione in complex biological matrices?
- Methodological Answer : High-resolution LC-MS/MS with isotopic internal standards (e.g., deuterated analogs) minimizes matrix effects. For plant studies, solid-phase extraction (SPE) coupled with GC-MS distinguishes endogenous plant steroids from exogenous applications. Cross-validation with enzymatic digestion (e.g., β-glucuronidase) ensures accurate quantification of conjugated metabolites .
Q. How can researchers differentiate between endogenous and exogenous sources of 19-Hydroxyandrost-4-ene-3,17-dione in metabolic studies?
- Methodological Answer : Stable isotope labeling (e.g., ¹³C or ²H) tracks exogenous compound incorporation. In animal models, timed sampling of plasma/tissue post-administration identifies pharmacokinetic profiles. For plant studies, comparative metabolomics of treated vs. untreated tissues using UPLC-QTOF-MS detects unique fragmentation patterns .
Data Contradiction Analysis
Q. How do conflicting reports on 19-Hydroxyandrost-4-ene-3,17-dione’s role in plant stress tolerance align with its mammalian metabolic functions?
- Methodological Answer : Divergent roles arise from tissue-specific enzyme expression. In plants, stress tolerance is linked to enhanced nutrient uptake and photosynthetic efficiency via ROS scavenging assays. In mammals, focus on aromatase activity requires siRNA knockdown models. Cross-disciplinary studies using transcriptomics (RNA-seq) and enzyme activity assays reconcile context-dependent mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
